N-Dansyl-1-(2-methoxyphenyl)piperazine N-Dansyl-1-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 439935-18-9
VCID: VC20867154
InChI: InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3
SMILES: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol

N-Dansyl-1-(2-methoxyphenyl)piperazine

CAS No.: 439935-18-9

Cat. No.: VC20867154

Molecular Formula: C23H27N3O3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-Dansyl-1-(2-methoxyphenyl)piperazine - 439935-18-9

Specification

CAS No. 439935-18-9
Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
IUPAC Name 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine
Standard InChI InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3
Standard InChI Key SKTGCLFAGGBOEO-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC

Introduction

Chemical Properties and Structure

Molecular Identification and Basic Properties

N-Dansyl-1-(2-methoxyphenyl)piperazine has been thoroughly characterized, with its fundamental properties documented in chemical databases and research literature. The key identifying information is summarized in Table 1.

Table 1: Basic Chemical Identification of N-Dansyl-1-(2-methoxyphenyl)piperazine

PropertyValue
CAS Number439935-18-9
IUPAC Name5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine
Molecular FormulaC₂₃H₂₇N₃O₃S
Molecular Weight425.54 g/mol
Standard InChIInChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3
Standard InChIKeySKTGCLFAGGBOEO-UHFFFAOYSA-N

Physical Properties

The physical characteristics of N-Dansyl-1-(2-methoxyphenyl)piperazine are important for its handling, storage, and application in various research settings. These properties are summarized in Table 2.

Table 2: Physical Properties of N-Dansyl-1-(2-methoxyphenyl)piperazine

PropertyDescription
AppearanceLight Yellow to Pale Green Solid
Melting Point132-135°C
SolubilitySlightly soluble in Chloroform and Methanol
Storage Conditions4°C, Hygroscopic
StabilityStable at room temperature for shipping

Structural Features

The structure of N-Dansyl-1-(2-methoxyphenyl)piperazine consists of three key components:

  • A piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4

  • A 2-methoxyphenyl group attached to one of the nitrogen atoms of the piperazine ring

  • A dansyl moiety (5-dimethylamino-1-naphthalenesulfonyl) attached to the other nitrogen atom of the piperazine ring

This structural arrangement is responsible for the compound's fluorescent properties, as the dansyl group contains a naphthalene ring system with a dimethylamino substituent, which is known for its fluorescence characteristics.

Synthesis Methods

The synthesis of N-Dansyl-1-(2-methoxyphenyl)piperazine typically involves multiple steps, beginning with the preparation of the substituted piperazine followed by conjugation with the dansyl group. A general synthetic route involves:

  • Preparation of 1-(2-methoxyphenyl)piperazine

  • Reaction with dansyl chloride to attach the dansyl moiety

  • Purification steps to obtain the final product

A specific synthesis example involves the reaction between 1-(2-methoxyphenyl)piperazine and dansyl chloride in the presence of a base, typically conducted in an appropriate solvent system. The reaction conditions are carefully controlled to optimize yield and purity.

For large-scale production, process optimizations may include:

  • Use of continuous flow reactors

  • Advanced purification methods such as column chromatography

  • Optimized reaction conditions to maximize yield and minimize by-products

A related synthesis approach has been documented for similar compounds, such as 1-(3-methoxyphenyl)piperazine, which provides insights into potential synthetic strategies. This approach involves the use of palladium catalysts in coupling reactions between piperazine and methoxyphenyl halides .

Applications

Analytical Chemistry Applications

N-Dansyl-1-(2-methoxyphenyl)piperazine has found significant applications in analytical chemistry due to its fluorescent properties. It is particularly valued as an internal standard in high-performance liquid chromatography with fluorescence detection (HPLC-FL) due to its good sensitivity and reliable detection . The fluorescent nature of the dansyl group allows for enhanced detection limits in various analytical methods.

Biochemical Research

In biochemical research, N-Dansyl-1-(2-methoxyphenyl)piperazine serves multiple functions:

  • As a fluorescent label for tracking molecules in biological systems

  • In receptor binding studies and protein interaction analyses

  • As a tool for visualizing biochemical processes in cellular systems

The compound's ability to emit fluorescence when excited at specific wavelengths makes it particularly useful for monitoring molecular interactions and cellular processes.

Forensic Applications

Related Compounds

1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine represents the core structure of N-Dansyl-1-(2-methoxyphenyl)piperazine without the dansyl moiety. This compound has been more extensively studied for its biological activities:

Table 3: Properties of 1-(2-Methoxyphenyl)piperazine

PropertyValue
CAS Number35386-24-4
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
Biological ActivityDopaminergic receptor blocker, antihypertensive agent

Deuterated Analogs

N-Dansyl-d6-1-(2-methoxyphenyl)piperazine is a deuterium-labeled version of the compound, where six hydrogen atoms in the dimethylamino group of the dansyl moiety are replaced by deuterium atoms:

Table 4: Properties of N-Dansyl-d6-1-(2-methoxyphenyl)piperazine

PropertyValue
Molecular FormulaC₂₃D₆H₂₁N₃O₃S
Molecular Weight431.581 g/mol
ApplicationStable isotope-labeled internal standard for mass spectrometry

This deuterated analog is particularly valuable in mass spectrometric analyses as an internal standard, as it has nearly identical chemical properties to the non-deuterated compound but can be distinguished by its mass difference .

Chemical Reactions and Reactivity

The chemical reactivity of N-Dansyl-1-(2-methoxyphenyl)piperazine is largely determined by its functional groups. Several reaction types have been documented:

Oxidation Reactions

N-Dansyl-1-(2-methoxyphenyl)piperazine can undergo oxidation using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones at the sulfonyl group. These oxidation reactions can be utilized for the preparation of derivatives with potentially different properties.

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